N-({4-[4-(oxan-4-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide
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Overview
Description
N-({4-[4-(oxan-4-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound that features a piperidine ring, an oxane moiety, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[4-(oxan-4-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction involving a suitable leaving group.
Coupling with Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure hydrogenation for the piperidine ring formation and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-[4-(oxan-4-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxane or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used to study the interactions of piperidine and oxane-containing compounds with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({4-[4-(oxan-4-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the oxane moiety may enhance the compound’s binding affinity and specificity. The prop-2-enamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(Oxan-4-yl)piperidin-4-amine dihydrochloride: This compound shares the oxane and piperidine moieties but lacks the phenyl and prop-2-enamide groups.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring instead of a piperidine ring can have similar biological activities but different pharmacokinetic properties.
Uniqueness
N-({4-[4-(oxan-4-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is unique due to its combination of a piperidine ring, an oxane moiety, and a prop-2-enamide group. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
N-[[4-[4-(oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-20(24)22-15-16-3-5-19(6-4-16)21(25)23-11-7-17(8-12-23)18-9-13-26-14-10-18/h2-6,17-18H,1,7-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXAHZOYDATJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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